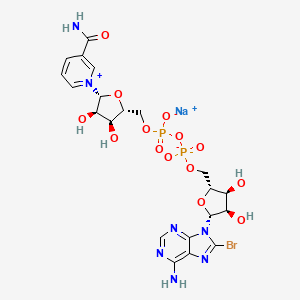
8-Br-NAD+ sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is a derivative of nicotinamide adenine dinucleotide. In this compound, the hydrogen atom at position 8 of the adenine nucleobase is replaced by a bromine atom . This modification allows it to act as a substrate for various biochemical reactions, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves the bromination of nicotinamide adenine dinucleotide. The reaction typically requires a brominating agent such as N-bromosuccinimide in an appropriate solvent under controlled conditions . The product is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial Production Methods
Industrial production of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its nicotinamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves its role as a substrate for enzymes such as ADP-ribosyl cyclase. This enzyme converts it into cyclic ADP-ribose, which acts as a second messenger in various cellular processes . The compound also participates in redox reactions, influencing cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide: The parent compound without the bromine substitution.
Nicotinamide adenine dinucleotide phosphate: A phosphorylated derivative with similar biochemical properties.
Cyclic ADP-ribose: A product of the enzymatic conversion of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt.
Uniqueness
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is unique due to the presence of the bromine atom, which allows it to act as a specific substrate for certain enzymes. This makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways .
Eigenschaften
Molekularformel |
C21H25BrN7NaO14P2 |
|---|---|
Molekulargewicht |
764.3 g/mol |
IUPAC-Name |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
InChI-Schlüssel |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)

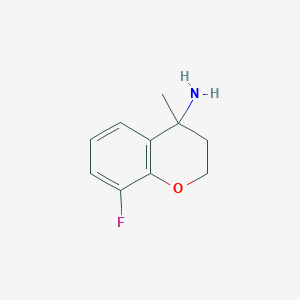
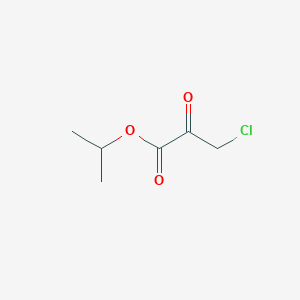

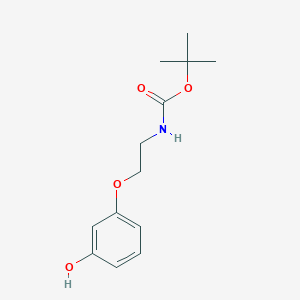

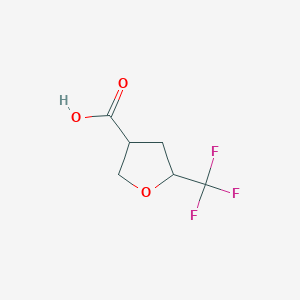
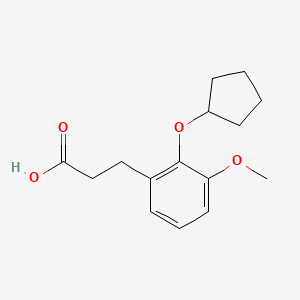
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
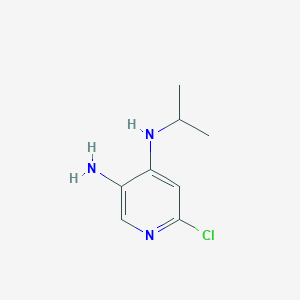
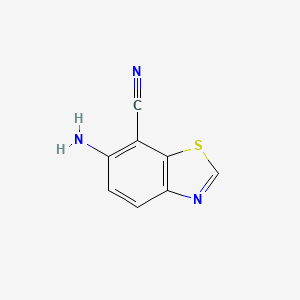
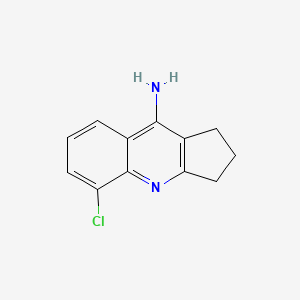
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
